molecular formula C22H21ClN2O2S B5958744 2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

Cat. No.: B5958744
M. Wt: 412.9 g/mol
InChI Key: ZXAOMJKVEMPICG-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an isopropylidene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Isopropylidene Moiety: The isopropylidene group is typically introduced through an aldol condensation reaction.

    Cyclization and Final Assembly: The final step involves cyclization and assembly of the hexahydro-1H-4,7-methanoisoindole core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of various fused ring systems.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the isopropylidene moiety can influence the compound’s overall conformation and stability .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and chlorophenyl-containing molecules:

The uniqueness of 2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-10(2)16-14-8-9-15(16)18-17(14)20(26)25(21(18)27)22-24-19(11(3)28-22)12-4-6-13(23)7-5-12/h4-7,14-15,17-18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAOMJKVEMPICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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